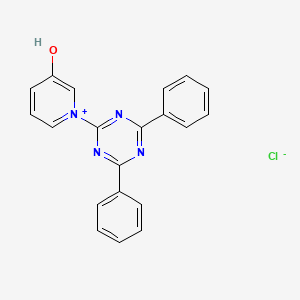
1-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxypyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxypyridin-1-ium chloride is a chemical compound that belongs to the class of triazine derivatives. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxypyridin-1-ium chloride typically involves the reaction of 4,6-diphenyl-1,3,5-triazine with 3-hydroxypyridine in the presence of a suitable chlorinating agent. The reaction conditions often include a solvent such as methylene chloride or chloroform, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxypyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
1-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxypyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as UV absorbers and stabilizers for polymers
Mechanism of Action
The mechanism of action of 1-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxypyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with target molecules, leading to changes in their structure and function. These interactions can affect various biological processes, such as enzyme activity and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol
Uniqueness
Compared to similar compounds, 1-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxypyridin-1-ium chloride exhibits unique properties due to the presence of the hydroxypyridinium moiety. This structural feature enhances its ability to form hydrogen bonds and interact with biological targets, making it a valuable compound for various research applications .
Properties
CAS No. |
66030-86-2 |
|---|---|
Molecular Formula |
C20H15ClN4O |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
1-(4,6-diphenyl-1,3,5-triazin-2-yl)pyridin-1-ium-3-ol;chloride |
InChI |
InChI=1S/C20H14N4O.ClH/c25-17-12-7-13-24(14-17)20-22-18(15-8-3-1-4-9-15)21-19(23-20)16-10-5-2-6-11-16;/h1-14H;1H |
InChI Key |
HRHLMNOFHBRGCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)[N+]3=CC=CC(=C3)O)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



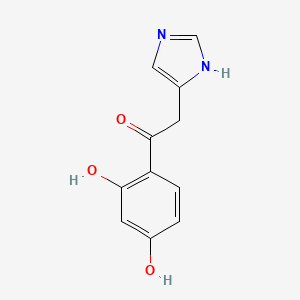


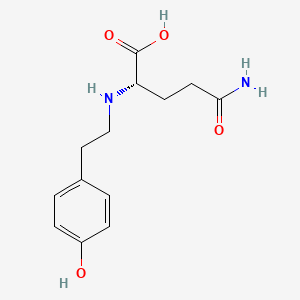

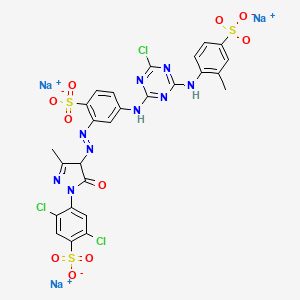
![N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]](/img/structure/B14472526.png)

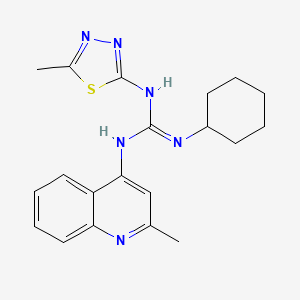

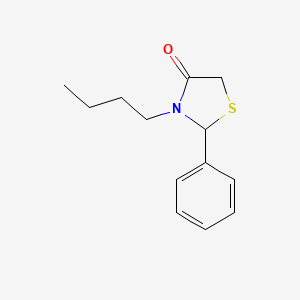

![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)
